N-(2-cyano-3-methylbutan-2-yl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
説明
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5OS/c1-9(2)13(5,7-14)16-11(19)6-20-12-17-15-8-18(12)10(3)4/h8-10H,6H2,1-5H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHZNCBKZIQSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=CN1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-cyano-3-methylbutan-2-yl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H23N5OS2 |
| Molecular Weight | 341.5 g/mol |
| IUPAC Name | N-(2-cyano-3-methylbutan-2-yl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| InChI Key | CTQRSVIJSNPLMF-UHFFFAOYSA-N |
Synthesis
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the reaction of appropriate precursors under controlled conditions. The synthesis pathway may include:
- Formation of Triazole Derivative : The initial step involves the synthesis of the triazole moiety through a cyclization reaction using hydrazine derivatives and appropriate aldehydes.
- Introduction of Cyano Group : The cyano group can be introduced via nucleophilic substitution or other synthetic routes involving nitriles.
- Final Coupling Reaction : The final step usually involves coupling the triazole derivative with a suitable acetamide under acidic or basic conditions to yield the target compound.
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. A study conducted on similar triazole derivatives demonstrated potent antibacterial and antifungal activities against various strains, suggesting that N-(2-cyano-3-methylbutan-2-yl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide may also possess similar properties due to its structural characteristics .
Enzyme Inhibition
Triazole derivatives have been shown to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of the sulfanyl group in this compound suggests potential inhibitory effects on these enzymes, which are crucial in neurotransmission and other physiological processes.
The proposed mechanism of action for N-(2-cyano-3-methylbutan-2-yl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide includes:
- Enzyme Interaction : The compound may interact with active sites on enzymes like AChE and BChE, leading to inhibition and modulation of neurotransmitter levels.
- Membrane Permeability : Its lipophilic properties may enhance membrane permeability, facilitating cellular uptake and subsequent biological activity.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy : A series of triazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones indicating strong antimicrobial activity. This suggests that our compound could exhibit similar effects .
- Neuroprotective Effects : Research into triazole-containing compounds has indicated potential neuroprotective effects through AChE inhibition in models of neurodegenerative diseases. This could provide insights into therapeutic applications for conditions like Alzheimer’s disease.
類似化合物との比較
Comparison with Structurally Similar Compounds
Orco Agonists/Antagonists
- VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(pyridin-3-yl)-1,2,4-triazol-3-yl)sulfanyl]acetamide): Structural Differences: Replaces the cyano-tert-butyl group with a 4-ethylphenyl and introduces a pyridinyl substituent on the triazole. Activity: Acts as a potent Orco ion channel agonist in insects, highlighting the role of pyridinyl groups in receptor activation .
- OLC-12 (N-(4-isopropylphenyl)-2-[(4-ethyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl)sulfanyl]acetamide) :
Key Insight : The presence of pyridinyl groups in these analogs enhances ion channel modulation, whereas bulkier substituents (e.g., isopropylphenyl) may confer antagonistic properties.
Antiviral and Anti-HIV Agents
- N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide :
Anti-inflammatory and Anti-exudative Agents
- 2-[(4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide derivatives: Structural Differences: Replace the propan-2-yl group with amino and furan substituents. Activity: Show anti-exudative activity (50–70% inhibition at 10 mg/kg), comparable to diclofenac sodium. Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance potency .
- Key Insight: The target compound’s tert-butyl cyano group may improve metabolic stability over furan-containing analogs, which are prone to oxidative degradation.
Thiazole-Based Analogs
- N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide: Structural Differences: Replaces the triazole ring with a thiazole. Activity: Thiazole derivatives often exhibit antimicrobial activity; however, the absence of triazole may reduce hydrogen-bonding capacity .
Structural and Pharmacokinetic Comparisons
Pharmacokinetic Notes:
- Propan-2-yl substituents may increase lipophilicity, aiding membrane permeability but risking cytochrome P450-mediated metabolism .
Q & A
Q. How can researchers optimize the synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide to improve yield and purity?
- Methodological Answer : The compound's triazole and sulfanyl acetamide moieties suggest synthesis via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry). Key variables include:
- Catalyst Loading : 10 mol% Cu(OAc)₂ in a 3:1 t-BuOH/H₂O solvent system (optimized for similar triazole derivatives) .
- Reaction Time : 6–8 hours at room temperature, monitored by TLC (hexane:ethyl acetate, 8:2) .
- Purification : Recrystallization in ethanol to isolate the product .
Yield improvements may require inert atmosphere conditions or microwave-assisted synthesis for accelerated kinetics.
Q. What spectroscopic and crystallographic methods are essential for structural elucidation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, S–C at ~1250 cm⁻¹) .
- NMR : ¹H/¹³C NMR to resolve substituent effects (e.g., triazole protons at δ 8.3–8.4 ppm, cyano group at δ ~120 ppm) .
- X-ray Crystallography : Use SHELXL for refinement (R factor < 0.04) to confirm stereochemistry and hydrogen bonding .
Q. What in vivo models are suitable for preliminary anti-exudative activity screening?
- Methodological Answer : The formalin-induced rat paw edema model is widely used:
- Dosage : 50–100 mg/kg administered intraperitoneally .
- Evaluation : Measure edema volume reduction at 1–4 hours post-injection.
Activity correlates with triazole derivatives’ ability to inhibit inflammatory mediators (e.g., COX-2) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to inflammatory targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or TNF-α. Focus on the triazole ring’s hydrogen bonding with catalytic residues .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR : Correlate substituent electronegativity (e.g., cyano vs. nitro groups) with activity using partial least squares regression .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Statistical Design : Apply randomized block designs with split-split plots to account for variables like dosage, animal strain, and measurement timing .
- Multi-Technique Validation : Combine in vitro (e.g., ELISA for cytokine levels) and in vivo data to cross-verify anti-exudative effects .
- Meta-Analysis : Use funnel plots to detect publication bias in existing literature .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in this chemical series?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens (e.g., Br, Cl) or electron-withdrawing groups (e.g., NO₂) at the phenyl or triazole positions .
- Biological Assays : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., LOX or COX-2) .
- Crystallographic Data : Analyze hydrogen-bonding patterns (e.g., S–H···N interactions) to explain potency differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
